molecular formula C10H8ClFO B1325475 4-Chloro-2-fluorophenyl cyclopropyl ketone CAS No. 898790-24-4

4-Chloro-2-fluorophenyl cyclopropyl ketone

Cat. No. B1325475
M. Wt: 198.62 g/mol
InChI Key: YXKWPFIGAHBKIM-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H8ClFO . It is also known as "(2-chloro-4-fluorophenyl)(cyclopropyl)methanone" . The compound is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position .

Scientific Research Applications

Synthesis Techniques and Reactions

  • 4-Chlorophenyl cyclopropyl ketone is synthesized using acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process yields an intermediate for flucycloxuron, an insecticide, in a "one-pot" reaction with an impressive yield of 70.6% (Gao Xue-yan, 2011).

  • The preparation of cyclopropyl methyl ketone from 1-chloro-4-pentanone and potassium hydroxide demonstrates a high yield method, indicative of the compound's potential in various synthetic applications (A. Meshcheryakov & V. G. Glukhovtsev, 1959).

Chemical Properties and Interactions

  • 1-Alkenyl cyclopropyl ketones, when activated by certain substituents, can undergo acid-catalyzed ring enlargement, leading to the production of cyclopentanone or cyclohexenone derivatives. This showcases the compound's versatility in chemical transformations (O. Tsuge, S. Kanemasa, T. Otsuka & Toshiro Suzuki, 1988).

  • The use of doubly activated cyclopropanes as precursors for the synthesis of functionalized pyrroles highlights the reactivity of such compounds under specific conditions (Ryan P. Wurz & A. Charette, 2005).

Application in Polymer Science

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWPFIGAHBKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642505
Record name (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenyl cyclopropyl ketone

CAS RN

898790-24-4
Record name (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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